N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic acetamide derivative featuring a pyridazinone core (6-oxo-pyridazine) substituted with a 4-methoxyphenyl group at position 2. The acetamide side chain is attached to a 4-chloro-3-(trifluoromethyl)phenyl group, introducing both electron-withdrawing (Cl, CF₃) and electron-donating (OCH₃) substituents.
Properties
Molecular Formula |
C20H15ClF3N3O3 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H15ClF3N3O3/c1-30-14-5-2-12(3-6-14)17-8-9-19(29)27(26-17)11-18(28)25-13-4-7-16(21)15(10-13)20(22,23)24/h2-10H,11H2,1H3,(H,25,28) |
InChI Key |
UFMVHDHLEYLHHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the pyridazinone core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, continuous flow chemistry techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
The compound belongs to a broader class of pyridazinone and acetamide derivatives. Below is a detailed comparison with structurally related analogs identified in the evidence:
Structural Analogues and Substituent Effects
Key Observations :
Substituent Positioning: The target compound’s 4-OCH₃ group (R2) contrasts with the 3,4-diOCH₃ in ’s analog. The latter’s additional methoxy group could increase steric hindrance or π-π stacking interactions .
Core Modifications: Pyridazinone (6-oxo) in the target compound and ’s analog may facilitate hydrogen bonding compared to the pyridazine-amine in ’s compound . The acetamide linker in the target compound and ’s analog could improve metabolic stability over the amine group in ’s derivative .
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are absent in the evidence, structural trends suggest:
- Electron-withdrawing groups (Cl, CF₃, F) : May enhance binding to hydrophobic pockets in enzyme active sites (e.g., kinases or proteases).
- Methoxy groups (OCH₃) : Could modulate solubility and interactions with polar residues in targets like GPCRs or nuclear receptors.
- Pyridazinone core: The 6-oxo group might serve as a hydrogen bond acceptor, a feature absent in pyridazine-amine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
